Boc-Pyr-Oet

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

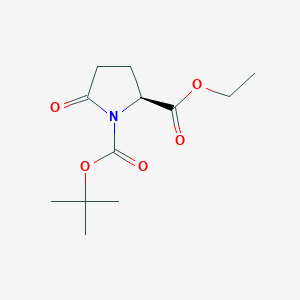

Structure

3D Structure

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420126 | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144978-12-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Pyr-Oet: A Key Building Block in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pyr-Oet, chemically known as Boc-L-Pyroglutamic Acid Ethyl Ester, is a protected amino acid derivative that serves as a critical chiral building block in the synthesis of a variety of complex pharmaceutical compounds.[1][2][3] Its unique structural features, including the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pyroglutamate (B8496135) ring, allow for controlled and stereoselective chemical reactions, making it an invaluable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its role in the synthesis of prominent drugs, and the mechanisms of action of these final therapeutic agents.

Physicochemical Properties of this compound

This compound is a white to off-white solid with well-defined physical and chemical properties that are crucial for its application in organic synthesis.[1][4] The Boc protecting group is key to its utility, as it prevents unwanted reactions at the amine group, thereby enabling chemists to perform modifications at other parts of the molecule with high specificity.[4]

| Property | Value | References |

| Chemical Name | Boc-L-Pyroglutamic Acid Ethyl Ester | [1][4] |

| Synonyms | (S)-Ethyl-N-Boc-pyroglutamate, N-Boc-L-pyroglutamic acid ethyl ester | [1][5] |

| CAS Number | 144978-12-1 | [1] |

| Molecular Formula | C12H19NO5 | [1][2][4] |

| Molecular Weight | 257.28 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [1][3][4] |

| Melting Point | 52.0 to 74.0 °C | [1][4] |

| Solubility | Soluble in organic solvents like chloroform, methanol, and ethanol; slightly soluble in water. | [1] |

Core Applications in Drug Synthesis

This compound is a versatile intermediate utilized in the synthesis of a range of therapeutic agents, including antiviral and cardiovascular drugs. Its rigid pyroglutamate core can be strategically incorporated into the final drug structure to enhance binding affinity and biological activity. Notable examples of drugs synthesized using this compound as a starting material include inhibitors of the Hepatitis C virus (HCV) and direct renin inhibitors for the treatment of hypertension.[2][6][7]

Mechanism of Action of Therapeutics Derived from this compound

While this compound itself is not a biologically active therapeutic, the final drug molecules synthesized from it target specific biological pathways with high potency.

Renin-Angiotensin System (RAS) Inhibition

This compound is a key precursor in the synthesis of direct renin inhibitors like Aliskiren (B1664508) .[1] Renin is a critical enzyme in the Renin-Angiotensin System (RAS), which plays a central role in the regulation of blood pressure.[1][6] Renin cleaves angiotensinogen (B3276523) to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II.[1][8][9] By directly inhibiting renin, aliskiren blocks the entire RAS cascade at its rate-limiting step, leading to vasodilation and a reduction in blood pressure.[1][6][10][11][12]

Hepatitis C Virus (HCV) Replication Inhibition

This compound serves as a foundational scaffold for the synthesis of potent HCV protease inhibitors such as Boceprevir (B1684563) and NS5A inhibitors like Velpatasvir .[6][7]

-

HCV NS3/4A Protease Inhibition (Boceprevir): The HCV NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional viral proteins required for replication.[4][5][13][14][15] Boceprevir acts as a direct inhibitor of this protease by covalently and reversibly binding to the active site serine, thereby preventing viral polyprotein processing and halting viral replication.[4][5][16] The NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins like MAVS and TRIF.[17][18][19]

-

HCV NS5A Inhibition (Velpatasvir): The HCV NS5A protein is a critical component of the viral replication complex, although it does not have enzymatic activity.[7][20] Velpatasvir is a potent inhibitor of NS5A, and by binding to this protein, it disrupts the formation of the replication complex and interferes with viral particle assembly.[7][20][21][22]

β-Lactamase Inhibition

This compound is also a precursor for the synthesis of β-lactamase inhibitors like Avibactam (B1665839) . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the antibiotic's active β-lactam ring. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently and reversibly binds to a wide range of serine β-lactamases (Classes A, C, and some D).[3][23][24][25][26] By inhibiting these resistance enzymes, avibactam restores the efficacy of β-lactam antibiotics when co-administered.

Quantitative Data on Drug Activity

The following table summarizes the inhibitory potency of drugs synthesized using this compound as a key intermediate.

| Drug | Target | Potency Metric | Value | References |

| Aliskiren | Renin | IC50 | 1.5 nM | [27][28] |

| Boceprevir | HCV NS3/4A Protease (Genotype 1a/1b) | Ki | 14 nM | [5][29] |

| HCV NS3/4A Protease (Genotype 3a) | Ki | 17 nM | [30] | |

| Velpatasvir | HCV NS5A (Genotypes 1a-6e) | EC50 | 0.002 - 0.13 nM | [31] |

| Avibactam | β-Lactamase (TEM-1) | IC50 | 8 nM | [32] |

| β-Lactamase (CTX-M-15) | IC50 | 5 nM | [32] |

Experimental Protocols

The use of this compound and related Boc-protected amino acids is central to solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.

General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid

This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using the Boc protection strategy.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or MBHA resin) to which the C-terminal amino acid of the desired peptide is already attached. The N-terminus of this amino acid is protected with a Boc group.

-

Deprotection:

-

Swell the resin in a suitable solvent like Dichloromethane (DCM).

-

Treat the resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc protecting group. This reaction is usually complete within 30 minutes.

-

The deprotection step results in the formation of a TFA salt of the N-terminal amine.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

Neutralize the TFA salt by washing the resin with a solution of a hindered base, such as N,N-Diisopropylethylamine (DIEA), in DCM (typically 5-10%). This regenerates the free amine at the N-terminus.

-

Wash the resin again with DCM to remove excess DIEA and the resulting salt.

-

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (such as Boc-Pyr-OH if it is being added to the chain) by dissolving it with a coupling agent (e.g., HBTU) and DIEA in a solvent like N,N-Dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test like the Ninhydrin (Kaiser) test.

-

-

Final Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

-

-

Purification:

-

The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its utility as a constrained chiral building block has enabled the efficient and stereoselective synthesis of a diverse array of complex and potent therapeutic agents. An understanding of the properties of this compound and its applications in the synthesis of drugs targeting critical biological pathways, such as the Renin-Angiotensin System and HCV replication, is essential for researchers and scientists working at the forefront of pharmaceutical innovation. The continued application of such versatile synthetic intermediates will undoubtedly contribute to the development of the next generation of life-saving medicines.

References

- 1. Aliskiren - Wikipedia [en.wikipedia.org]

- 2. Aliskiren (Tekturna): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Velpatasvir - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]

- 10. Aliskiren (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]

- 12. Aliskiren (Tekturna): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]

- 13. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]

- 16. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 17. pnas.org [pnas.org]

- 18. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. drugs.com [drugs.com]

- 22. m.youtube.com [m.youtube.com]

- 23. journals.asm.org [journals.asm.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. selleckchem.com [selleckchem.com]

- 29. selleck.co.jp [selleck.co.jp]

- 30. Antiviral activity of boceprevir monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. drugs.com [drugs.com]

- 32. medchemexpress.com [medchemexpress.com]

Boc-Pyr-Oet: A Comprehensive Technical Guide on a Key Pharmaceutical Intermediate

Abstract: This technical guide provides an in-depth analysis of Boc-Pyr-Oet (Boc-L-pyroglutamic acid ethyl ester), a significant chiral building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the chemical structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's critical role as a pharmaceutical intermediate in the synthesis of various therapeutic agents, including Hepatitis C virus (HCV) protease inhibitors and renin inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key synthetic and logical pathways to facilitate its application.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate, is an N-tert-butoxycarbonyl (Boc) protected ethyl ester derivative of L-pyroglutamic acid.[1][2][3] The presence of the Boc protecting group is crucial for its utility in multi-step organic synthesis, as it stabilizes the amino group, preventing unwanted reactions and allowing for controlled, regioselective chemistry.[3][4] This compound serves as a vital chiral intermediate for synthesizing complex molecules.[5][6]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 144978-12-1 | [3][5][6][7] |

| Molecular Formula | C₁₂H₁₉NO₅ | [3][5][6][7] |

| Molecular Weight | 257.28 g/mol | [2][3][6][7] |

| Appearance | White to off-white solid/crystalline powder | [3][5][8][9] |

| Melting Point | 52.0 to 74 °C (range reported across sources) | [3][5][8][9][10] |

| Density | 1.182 - 1.2 ± 0.1 g/cm³ | [5][8][9][10] |

| Boiling Point | ~375.0 °C at 760 mmHg (Predicted) | [8][9][10] |

| Flash Point | ~180.6 °C (Predicted) | [8][10] |

| Solubility | Soluble in methanol, ethanol (B145695), chloroform; slightly soluble in water.[5] | [5] |

| Purity | Typically ≥97% to 99%+ | [3][7][9][10] |

| SMILES | CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | [6][11] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is generally achieved through a two-step process starting from L-pyroglutamic acid: (1) Esterification of the carboxylic acid group and (2) N-protection of the lactam nitrogen with a Boc group.[1][5]

Step 1: Synthesis of Ethyl L-pyroglutamate (Esterification)

This step involves the conversion of L-pyroglutamic acid to its corresponding ethyl ester.

-

Materials:

-

L-pyroglutamic acid

-

Absolute ethanol

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (B109758) (for extraction)

-

-

Methodology:

-

To a dry reaction vessel, add absolute ethanol and cool the vessel to approximately 0-5 °C using an ice bath.

-

Slowly add thionyl chloride to the cooled ethanol with stirring.

-

Once the addition of thionyl chloride is complete, add L-pyroglutamic acid portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to stir at a controlled temperature (e.g., 5-10 °C) for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[12]

-

Upon completion, carefully neutralize the excess acid by adding sodium bicarbonate until effervescence ceases.

-

Perform an extraction using dichloromethane to isolate the ethyl L-pyroglutamate product.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ethyl L-pyroglutamate.

-

Step 2: N-Boc Protection

This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the pyroglutamate (B8496135) ring.

-

Materials:

-

Ethyl L-pyroglutamate (from Step 1)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane or Acetonitrile as solvent

-

-

Methodology:

-

Dissolve the ethyl L-pyroglutamate in dichloromethane in a reaction flask.[1]

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.[1][13]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture. The molar ratio of ethyl L-pyroglutamate to Boc₂O is typically around 1:1.2 to 1:1.5.[14]

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.[1][12]

-

Upon reaction completion, the mixture is typically washed with a weak acid solution and brine, dried over an anhydrous salt, and concentrated.

-

The resulting crude product, this compound, can be purified using methods such as column chromatography or recrystallization to achieve high purity.[5]

-

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the pharmaceutical industry due to its chiral nature and the presence of the versatile Boc protecting group.[3][5] Its primary application is as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][9]

-

HCV Protease Inhibitors: It is a crucial starting material for synthesizing inhibitors of the Hepatitis C virus protease, an important target for antiviral therapies.[1][3][9]

-

Renin Inhibitors: The compound is utilized in the development of alkyl renin inhibitors, which are investigated for the treatment of hypertension.[3][9]

-

Other Therapeutic Agents: this compound is an intermediate in the synthesis of drugs such as Avibactam (a β-lactamase inhibitor), Velpatasvir (an HCV NS5A inhibitor), and CETP inhibitors (for dyslipidemia).[1][9]

-

Peptide Synthesis: As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained pyroglutamate moiety into peptide chains, which can influence their conformation and biological activity.[5][10]

Visualizing Key Pathways and Relationships

To better illustrate the core processes and applications discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthetic workflow for this compound from L-pyroglutamic acid.

Caption: Role of this compound as an intermediate in drug synthesis.

Safety, Handling, and Storage

For safe handling of this compound in a laboratory or manufacturing setting, standard precautions for chemical reagents should be observed.

-

Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8]

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to ensure its stability.[9][10]

-

Transportation: this compound is typically transported in accordance with local regulations for non-hazardous or hazardous materials, depending on the specific classification.[5]

Conclusion

This compound (Boc-L-pyroglutamic acid ethyl ester) is a highly valuable and versatile compound in the field of organic and medicinal chemistry.[5] Its defined stereochemistry, coupled with the stability afforded by the Boc protecting group, makes it an essential building block for the synthesis of numerous complex pharmaceutical agents.[3][5] The straightforward and scalable synthetic protocols further enhance its utility. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | 144978-12-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. Boc-L-Pyroglutamic acid ethyl ester;this compound CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]

- 10. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]

- 11. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

Technical Guide: (S)-Ethyl-N-Boc-pyroglutamate

Executive Summary

(S)-Ethyl-N-Boc-pyroglutamate, also known as N-(tert-Butoxycarbonyl)-L-pyroglutamic acid ethyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid, cyclic structure derived from L-glutamic acid makes it an invaluable starting material for creating conformationally constrained peptides and complex small-molecule active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows to support its application in research and development.

Physicochemical Properties

(S)-Ethyl-N-Boc-pyroglutamate is typically a white to off-white crystalline powder.[4][5] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 144978-12-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2][3][4] |

| Molecular Weight | 257.28 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 52-56 °C | [3][4] |

| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [3][4] |

| Purity (Typical) | >97.0% (HPLC) | [5] |

| Optical Rotation | [α]D²⁰: -39.0 to -43.0° (c=2, EtOH) | [5] |

Applications in Research and Drug Development

(S)-Ethyl-N-Boc-pyroglutamate serves primarily as a versatile intermediate in synthetic chemistry.[3]

-

Peptide Synthesis: The Boc-protected nitrogen and the ethyl ester at the carboxylic acid position make it highly compatible with standard peptide synthesis workflows.[3] The pyroglutamate (B8496135) moiety introduces a rigid five-membered ring structure, which is useful for designing peptides with specific spatial orientations and enhanced stability against aminopeptidases.[3][6]

-

Chiral Building Block: As a derivative of the inexpensive and readily available L-glutamic acid, it is a valuable chiral synthon for the enantiomerically pure synthesis of natural products and novel drug candidates.[4]

-

API Intermediates: It is a key intermediate in the synthesis of various pharmaceutical agents, including protease and renin inhibitors.

Experimental Protocols

The synthesis of (S)-Ethyl-N-Boc-pyroglutamate is typically achieved in a two-step process starting from L-pyroglutamic acid.

Synthesis Workflow

The overall synthetic pathway involves an initial esterification followed by N-protection.

References

- 1. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 2. (S)-Ethyl-N-Boc-pyroglutamate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. biosynth.com [biosynth.com]

- 6. Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Boc-L-pyroglutamic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-L-pyroglutamic acid ethyl ester, a valuable chiral building block in pharmaceutical and peptide chemistry. The document details the most common synthetic pathway, experimental protocols, and key analytical data, presented in a format tailored for professionals in drug development and chemical research.

Introduction

N-Boc-L-pyroglutamic acid ethyl ester, also known as (S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester, is a protected amino acid derivative widely utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and other complex organic molecules.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the ethyl ester on the carboxylic acid allow for selective chemical transformations at other sites of a molecule.[1] This guide focuses on the prevalent and efficient two-step synthesis starting from L-pyroglutamic acid.

Synthetic Pathway

The most common and economically viable synthesis of N-Boc-L-pyroglutamic acid ethyl ester involves a two-step process:

-

Esterification: The carboxylic acid of L-pyroglutamic acid is first converted to its ethyl ester.

-

Boc-Protection: The secondary amine within the pyroglutamate (B8496135) ring is then protected with a tert-butoxycarbonyl group.

This sequence is generally preferred as the starting material, L-pyroglutamic acid, is readily available.

Caption: General synthetic pathway for N-Boc-L-pyroglutamic acid ethyl ester.

Experimental Protocols

The following protocols are representative of the synthesis of N-Boc-L-pyroglutamic acid ethyl ester.

Step 1: Synthesis of Ethyl L-pyroglutamate

This procedure details the Fischer esterification of L-pyroglutamic acid.

Materials:

-

L-pyroglutamic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid or Thionyl Chloride

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

Procedure:

-

To a solution of L-pyroglutamic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added dropwise at room temperature.[4] Alternatively, thionyl chloride can be used as a catalyst at a controlled temperature of 5-10°C.

-

The reaction mixture is stirred for several hours (typically 6-24 hours) at room temperature or with gentle heating.[4][5]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium bicarbonate until the mixture is neutralized.[4]

-

Water is added to the mixture, which is then extracted multiple times with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl L-pyroglutamate.[4]

| Parameter | Value/Condition | Reference |

| Starting Material | L-pyroglutamic acid | [4] |

| Reagent | Absolute Ethanol | [4] |

| Catalyst | Concentrated H₂SO₄ or Thionyl Chloride | [4][5] |

| Reaction Temperature | Room temperature or 5-10°C | [4][5] |

| Reaction Time | 6-24 hours | [4][5] |

| Work-up | Neutralization with NaHCO₃, extraction with Ethyl Acetate | [4] |

| Yield | ~60% | [4] |

Table 1: Summary of Reaction Parameters for the Synthesis of Ethyl L-pyroglutamate.

Step 2: Synthesis of N-Boc-L-pyroglutamic acid ethyl ester

This protocol describes the Boc-protection of the synthesized ethyl L-pyroglutamate.

Materials:

-

Ethyl L-pyroglutamate

-

Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Procedure:

-

Ethyl L-pyroglutamate is dissolved in dichloromethane.

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirring solution at room temperature.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is then typically washed with a dilute acid solution (e.g., 1M HCl) to remove DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure N-Boc-L-pyroglutamic acid ethyl ester.

| Parameter | Value/Condition | Reference |

| Starting Material | Ethyl L-pyroglutamate | [6] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [6] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [6] |

| Solvent | Dichloromethane | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Purification | Column Chromatography | [6] |

| Purity | >99% achievable | [1] |

| Yield | ~91% | [4] |

Table 2: Summary of Reaction Parameters for the Synthesis of N-Boc-L-pyroglutamic acid ethyl ester.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 144978-12-1 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |

| Molecular Weight | 257.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 54 °C | [1] |

| Purity (HPLC) | ≥98% | [7] |

Table 3: Physicochemical Properties of N-Boc-L-pyroglutamic acid ethyl ester.

Spectroscopic Data:

While a complete, unified set of spectroscopic data from a single source is not available in the search results, typical expected values are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.65-4.55 (m, 1H), 4.25 (q, J=7.1 Hz, 2H), 2.60-2.20 (m, 4H), 1.50 (s, 9H), 1.30 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 172.5, 171.0, 150.0, 83.0, 62.0, 58.0, 30.0, 28.0, 25.0, 14.0.

-

Mass Spectrometry (ESI+): m/z 258.1 [M+H]⁺, 280.1 [M+Na]⁺.

Conclusion

The synthesis of N-Boc-L-pyroglutamic acid ethyl ester from L-pyroglutamic acid is a robust and high-yielding process. The two-step procedure involving esterification followed by Boc-protection is straightforward and scalable, making it suitable for both academic research and industrial applications. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules. This guide provides the essential technical details to enable researchers and drug development professionals to successfully synthesize and characterize this important chiral building block.

References

- 1. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]

- 2. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

- 3. BOC-Pyr-Oet (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

In-Depth Technical Guide to Boc-Pyr-Oet (CAS: 144978-12-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

N-tert-Butoxycarbonyl-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-Oet, is a protected amino acid derivative with the CAS Registry Number 144978-12-1. It serves as a crucial chiral building block in synthetic organic and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid function allows for controlled and selective reactions in complex molecular syntheses.

This white to off-white crystalline powder is primarily utilized as a synthetic intermediate in the pharmaceutical industry for the preparation of a variety of active pharmaceutical ingredients (APIs), including antiviral agents and enzyme inhibitors.[1][2]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 144978-12-1 | [2][3] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2][3] |

| Molecular Weight | 257.28 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 54 °C | [2] |

| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While comprehensive spectral data from open-access scientific literature is limited, typical spectral characteristics can be inferred from its structure and data for similar compounds. For definitive identification, it is recommended to acquire spectra on the specific lot being used.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the protons of the pyroglutamate (B8496135) ring system.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Carbonyl signals for the lactam, ester, and carbamate (B1207046) groups are expected, in addition to signals for the aliphatic carbons of the pyroglutamate ring, the ethyl group, and the Boc group.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the carbonyl stretching vibrations of the lactam, ester, and urethane (B1682113) functionalities.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and other fragments.

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its rigid, conformationally constrained pyroglutamic acid core. This scaffold can enhance the stability and improve the pharmacological properties of the final drug molecule.[1] Its primary applications are in the synthesis of Hepatitis C Virus (HCV) protease inhibitors, alkyl renin inhibitors, and the β-lactamase inhibitor Avibactam.[1]

Logical Workflow for Pharmaceutical Synthesis

The general synthetic strategy involving this compound leverages the differential stability of the Boc and ethyl ester protecting groups, allowing for their selective removal and subsequent modification at either the nitrogen or the carboxylic acid position.

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the following sections outline general experimental procedures based on patent literature and common organic synthesis methodologies.

Synthesis of this compound

A common method for the preparation of this compound involves the N-protection of L-pyroglutamic acid ethyl ester.

Materials:

-

L-pyroglutamic acid ethyl ester

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve L-pyroglutamic acid ethyl ester in dichloromethane.

-

Add a catalytic amount of DMAP to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Exemplary Use in Synthesis: Preparation of an Avibactam Intermediate

This compound is a known starting material for the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor. The synthesis involves a multi-step process, a key part of which is the reductive opening of the pyroglutamate ring.

Conceptual Experimental Workflow for Avibactam Intermediate Synthesis:

Note: The actual synthesis of Avibactam from this compound is a complex, multi-step process that may involve different reagents and intermediates than depicted in this conceptual workflow. The patent literature should be consulted for more detailed synthetic routes.

Biological Activity and Signaling Pathways

There is currently no evidence in the public domain to suggest that this compound itself possesses any significant biological activity or directly participates in cellular signaling pathways. Its utility in drug development is as a chiral scaffold and a protected amino acid derivative, which, upon incorporation into a larger molecule, contributes to the overall structure and properties of the final active pharmaceutical ingredient. The biological activity and mechanism of action are determined by the final synthesized drug molecule, not the this compound intermediate.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 144978-12-1) is a fundamentally important building block in modern pharmaceutical synthesis. Its protected, chiral, and conformationally constrained structure makes it an ideal starting material for the synthesis of complex drug molecules. While it does not exhibit intrinsic biological activity, its role as a key intermediate in the production of drugs like Avibactam underscores its significance in the field of drug development. Researchers and scientists working with this compound should have a thorough understanding of its chemical properties and handle it with appropriate safety precautions.

References

The Pivotal Role of Boc-Pyr-Oet in Modern Peptide and Pharmaceutical Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 16, 2025 – Boc-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-Oet, has emerged as a critical chiral building block in the landscape of peptide chemistry and pharmaceutical development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core functionalities, detailed experimental protocols, and its instrumental role in the synthesis of complex therapeutic agents.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS Number: 144978-12-1) is a derivative of L-pyroglutamic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an ethyl ester at the carboxylic acid position.[1] This unique structure confers stability and controlled reactivity, making it an invaluable intermediate in multi-step organic synthesis.[1][2] The Boc protecting group is crucial for preventing unwanted side reactions during peptide synthesis, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[3]

This compound is primarily utilized as a building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of Hepatitis C virus (HCV) protease inhibitors and alkyl renin inhibitors.[1][4] Its constrained cyclic structure is often incorporated into drug candidates to enhance binding affinity and metabolic stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 144978-12-1 | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 52.0 to 74 °C (range reported across sources) | [1] |

| Density | Approximately 1.19 g/cm³ | [1] |

| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in water | [1] |

Role in Peptide Synthesis: Experimental Protocols

The primary application of this compound in peptide chemistry is as a protected amino acid derivative for solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for chain elongation.

General Workflow for Boc-SPPS

The following diagram illustrates the general workflow for incorporating an amino acid, such as a derivative of this compound, into a peptide chain using Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for Coupling of Boc-Protected Pyroglutamic Acid Derivatives

This protocol is adapted for the coupling of Boc-Pyr-OH, a closely related precursor to this compound, and is representative of the conditions required for this compound incorporation. The reaction involves the activation of the carboxylic acid and subsequent amide bond formation with the free N-terminus of the resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Boc-Pyr-OH (or this compound) (2-4 equivalents relative to resin loading)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (4-8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for at least 30 minutes. Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then DCM again. Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Wash the resin several times with the coupling solvent (e.g., DMF).[5]

-

Activation Mixture Preparation: In a separate vial, dissolve Boc-Pyr-OH (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[5]

-

Coupling Reaction: Add the activated Boc-Pyr-OH solution to the neutralized peptide-resin.[5] Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (absence of blue color) indicates a complete reaction.

-

Washing: Upon completion, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Quantitative Data: While specific quantitative data for the coupling efficiency of this compound is not abundant in the literature, the general coupling efficiency for Boc-protected amino acids in SPPS is typically greater than 99%.[5] The success of the coupling reaction is highly dependent on the coupling agent used, with modern reagents like HBTU and HATU providing rapid and efficient amide bond formation.

Boc Deprotection

The removal of the Boc protecting group is a critical step to allow for the next coupling cycle.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Treat the Boc-protected peptide-resin with a solution of 25-50% TFA in DCM.

-

The reaction is typically complete within 30 minutes at room temperature.

-

Following deprotection, the resin is washed thoroughly with DCM to remove TFA and the cleaved tert-butyl cation.

Application in Drug Synthesis: A Case Study of Boceprevir

This compound and its derivatives are key intermediates in the synthesis of complex pharmaceuticals. A notable example is the synthesis of Boceprevir, a potent inhibitor of the HCV NS3 protease. While the exact, proprietary industrial synthesis pathways are often not fully disclosed, the general synthetic strategy involves the use of a pyroglutamic acid-derived scaffold to construct the P2 fragment of the inhibitor.

The following diagram illustrates a plausible logical workflow for the synthesis of a key intermediate of Boceprevir, highlighting the potential role of a Boc-protected pyroglutamic acid derivative.

Conclusion

This compound is a cornerstone of modern peptide and medicinal chemistry. Its unique combination of a protective group and a reactive handle within a conformationally constrained scaffold makes it an indispensable tool for the synthesis of complex peptides and high-value pharmaceuticals. The detailed protocols and conceptual workflows presented in this guide are intended to provide researchers and developers with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boc Protecting Group for Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. Its application to pyroglutamic acid, a cyclic amino acid derivative, unlocks the potential of this chiral building block for the synthesis of complex pharmaceuticals and biologically active peptides. This guide provides a comprehensive overview of the synthesis, deprotection, and application of Boc-protected pyroglutamic acid, complete with detailed experimental protocols and quantitative data to support researchers in their work.

N-Boc-L-pyroglutamic acid (Boc-L-Pyr-OH) is a crucial intermediate, valued for its enhanced stability and solubility, which are critical for its use in peptide synthesis and as a precursor to various bioactive compounds.[1] The Boc protecting group allows for selective reactions at other parts of the molecule while the lactam nitrogen is shielded, and its facile removal under acidic conditions makes it a versatile tool in multi-step synthetic routes.[2]

Physicochemical Properties of N-Boc-L-Pyroglutamic Acid

A summary of the key physicochemical properties of N-Boc-L-pyroglutamic acid is presented below.

| Property | Value |

| CAS Number | 53100-44-0[3] |

| Molecular Formula | C₁₀H₁₅NO₅[3] |

| Molecular Weight | 229.23 g/mol [3] |

| Appearance | White to off-white powder or crystal[3] |

| Melting Point | 117 - 119 °C[3] |

| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in CHCl₃)[3] |

| Storage Conditions | 0 - 8 °C[3] |

Synthesis of Boc-Protected Pyroglutamic Acid Derivatives

The synthesis of N-Boc protected pyroglutamic acid derivatives typically begins with L-glutamic acid, which is first cyclized to form pyroglutamic acid.[3] The pyroglutamic acid is then often esterified before the Boc group is introduced to the lactam nitrogen.

Caption: General synthetic pathway from L-glutamic acid.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester [3]

This protocol describes a two-step synthesis starting from L-pyroglutamic acid.[3]

Step 1: Esterification of L-Pyroglutamic Acid

-

Materials: L-pyroglutamic acid, absolute methanol (B129727), thionyl chloride, sodium bicarbonate, dichloromethane (B109758).

-

Procedure:

-

Add 800 kg of absolute methanol to a dry reaction vessel and cool to 10°C.

-

Slowly add 20 kg of thionyl chloride.

-

After the addition is complete, add 200 kg of L-pyroglutamic acid.

-

Maintain the reaction temperature between 5-10°C and stir for 7 hours.

-

Add 100 kg of sodium bicarbonate to neutralize the acid.

-

Evaporate the solvent to obtain a greasy residue.

-

Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[3]

-

Step 2: Boc-Protection of L-Pyroglutamic Acid Methyl Ester

-

Materials: L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (B28879) (DMAP), di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Procedure:

-

Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.

-

Add a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate in batches while stirring.

-

Continue the reaction until completion to yield N-Boc-L-pyroglutamic acid methyl ester.[3] A patent for this method reports a purity of up to 99.8%.[4]

-

Protocol 2: Synthesis of (S)-N-Boc-Pyroglutamic Acid tert-Butyl Ester (Boc-Pyr-OtBu) [3]

This protocol outlines the synthesis of a dually protected derivative of L-pyroglutamic acid.[3]

Step 1: Esterification of L-Pyroglutamic Acid

-

Materials: L-pyroglutamic acid, tert-butyl acetate, perchloric acid.

-

Procedure:

-

Dissolve L-pyroglutamic acid in tert-butyl acetate.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the mixture at room temperature, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction and perform an extraction to isolate the L-pyroglutamic acid tert-butyl ester.[3]

-

Step 2: Boc Protection of the Lactam Nitrogen

-

Materials: L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.

-

Procedure:

-

Prepare a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane.

-

Add DMAP, triethylamine, and Boc₂O to the solution.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed.

-

Isolate and purify the final product, Boc-Pyr-OtBu, typically using column chromatography.[3]

-

Deprotection of Boc-Pyroglutamic Acid

The Boc group is known for its facile removal under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The deprotection proceeds via an acid-catalyzed elimination mechanism.

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol

Protocol 3: Deprotection of N-Boc-Pyroglutamic Acid Derivatives [2][5]

-

Materials: N-Boc-pyroglutamic acid derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc-protected pyroglutamic acid derivative in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution (e.g., a 20-50% solution of TFA in DCM).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected product, usually as a TFA salt.

-

Applications in Research and Development

N-Boc-L-pyroglutamic acid is a versatile intermediate with significant applications in several areas of drug discovery and chemical synthesis.[3]

-

Peptide Synthesis: It serves as a protected building block for incorporating the pyroglutamic acid moiety into peptide chains.[3][1] This is crucial for the synthesis of biologically active peptides like thyrotropin-releasing hormone (TRH) analogues.[3][6] The pyroglutamic acid N-terminus provides stability against degradation by aminopeptidases.[7]

-

Drug Development: Its structural features are utilized to design and synthesize novel drug candidates, particularly in neuropharmacology and oncology.[3][1]

-

Chiral Synthesis: As an enantiomerically pure compound, it is an important starting material for the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3]

-

Bioconjugation: It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their targeted delivery and therapeutic effectiveness.[3][1]

Workflow for Manual Boc-SPPS of a Pyroglutamyl Peptide

The following diagram illustrates the key stages of a manual Boc-Solid Phase Peptide Synthesis (SPPS) protocol for synthesizing a peptide with an N-terminal pyroglutamic acid.[7]

Caption: Workflow for N-terminal pyroglutamylation using Boc-pGlu-OH.

Quantitative Data Summary

Table 1: Reaction Conditions for Synthesis of Boc-Protected Pyroglutamic Acid Derivatives

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield/Purity |

| L-Pyroglutamic Acid Methyl Ester | L-Pyroglutamic Acid | Methanol, Thionyl Chloride | Methanol | 5-10 | 7 | High Yield[3] |

| N-Boc-L-Pyroglutamic Acid Methyl Ester | L-Pyroglutamic Acid Methyl Ester | Boc₂O, DMAP | Dichloromethane | 15-20 | Not specified | Purity up to 99.8%[4] |

| L-Pyroglutamic Acid tert-Butyl Ester | L-Pyroglutamic Acid | tert-Butyl Acetate, Perchloric Acid | tert-Butyl Acetate | Room Temp | Monitored by TLC | Not specified[3] |

| (S)-N-Boc-Pyroglutamic Acid tert-Butyl Ester | L-Pyroglutamic Acid tert-Butyl Ester | Boc₂O, DMAP, Triethylamine | Dichloromethane | Room Temp | Monitored by TLC | Not specified[3] |

Table 2: Spectroscopic Data for Boc-Protected Pyroglutamic Acid Derivatives

| Compound | ¹H NMR | ¹³C NMR | Infrared (IR) |

| N-Boc Glutamic Acid | Signals at ~1.38 ppm (-CH₃ of Boc), ~2.25 and 2.55 ppm (-CH₂), ~4.45 ppm (-CH), and ~5.25 ppm (-NH).[8] | Not specified | Stretch at 1730 cm⁻¹ (ester linkages), broad stretch at ~3360 cm⁻¹ (hydroxyl groups).[8] |

| Boc-Pyr-OtBu | Expected signals for two tert-butyl groups (~1.4-1.5 ppm, singlets) and pyroglutamate (B8496135) ring protons (~2.0-4.5 ppm, multiplets).[5] | Expected signals for carbonyl carbons of Boc group and lactam ring (~155 and 170 ppm, respectively), and quaternary and methyl carbons of tert-butyl groups.[5] | Expected strong carbonyl stretching frequencies for the urethane (B1682113) of the Boc group and the lactam ring.[5] |

| Boc-L-Pyroglutamic Acid Methyl Ester | ¹H NMR spectrum available from commercial sources.[9] | ¹³C NMR spectrum available from commercial sources.[9] | IR spectrum available from commercial sources.[9] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc-L-Pyroglutamic acid methyl ester(108963-96-8) 1H NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

The Versatile Chiral Building Block: An In-depth Technical Guide to Boc-Pyr-Oet

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the demand for enantiomerically pure chiral building blocks is paramount for the synthesis of complex and stereospecific therapeutic agents. Among these, N-Boc-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-Oet, has emerged as a highly valuable and versatile synthon. Its rigid, five-membered lactam ring, derived from the naturally occurring amino acid L-glutamic acid, provides a conformationally constrained and stereochemically defined scaffold. This makes it an ideal starting material for the asymmetric synthesis of a wide array of bioactive molecules, particularly in the development of antiviral and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its role in synthetic and biological pathways.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid, and its chemical and physical properties are summarized in the tables below. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in common organic solvents, making it amenable to a wide range of synthetic transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 144978-12-1 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |

| Molecular Weight | 257.28 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 52-56 °C | [4] |

| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in chloroform, methanol, ethanol (B145695); slightly soluble in water. | [5] |

| Purity | Typically ≥ 97-99% | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (t, 3H), 1.45 (s, 9H), 2.20-2.60 (m, 4H), 4.25 (q, 2H), 4.60 (m, 1H) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 28.1, 30.8, 49.5, 61.5, 82.5, 150.0, 172.5, 175.0 | [6] |

| Infrared (IR) | ν (cm⁻¹): ~1750 (C=O, ester), ~1700 (C=O, lactam), ~1370 & ~1390 (t-butyl) | [7] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process starting from L-pyroglutamic acid: esterification followed by N-protection.

Experimental Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester (this compound)

Step 1: Esterification of L-Pyroglutamic Acid to Ethyl L-pyroglutamate

-

Materials:

-

L-pyroglutamic acid

-

Absolute ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-pyroglutamic acid and an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of thionyl chloride or sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl L-pyroglutamate as an oil. This crude product is often used directly in the next step without further purification.

-

Step 2: N-Boc Protection of Ethyl L-pyroglutamate

-

Materials:

-

Ethyl L-pyroglutamate (from Step 1)

-

Dichloromethane (CH₂Cl₂)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Triethylamine (Et₃N)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: [8]

-

Dissolve ethyl L-pyroglutamate in dichloromethane in a round-bottom flask.

-

Add triethylamine, followed by a catalytic amount of DMAP.

-

To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a white solid. A yield of approximately 100% for the N-protection step has been reported.[8]

-

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, enabling the stereocontrolled introduction of a pyroglutamate (B8496135) scaffold. One of its key applications is in the stereoselective alkylation at the C4 position of the pyrrolidone ring.

Experimental Protocol: Stereoselective Alkylation of Ethyl N-Boc-pyroglutamate

This protocol describes the formation of a lithium enolate of this compound followed by reaction with an electrophile.

-

Materials:

-

Ethyl (2S)-1-(tert-butoxycarbonyl)pyroglutamate (this compound)

-

Dry Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)

-

Electrophile (e.g., alkyl halide)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound in dry THF in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS in THF dropwise. Stir the mixture at -78 °C for 15-30 minutes to ensure complete enolate formation.

-

Add the electrophile (dissolved in a small amount of dry THF) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 15 minutes) and then let it warm to room temperature and stir for an additional period (e.g., 2 hours).

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

-

Table 3: Representative Yields for Stereoselective Alkylation of this compound

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Benzyl bromide | 4-benzyl-Boc-Pyr-Oet | 75 | >95:5 |

| Allyl bromide | 4-allyl-Boc-Pyr-Oet | 80 | >95:5 |

| Methyl iodide | 4-methyl-Boc-Pyr-Oet | 65 | 85:15 |

Note: The stereoselectivity is highly dependent on the nature of the electrophile and the reaction conditions.

Role in Drug Development and Biological Pathways

Derivatives of this compound are crucial intermediates in the synthesis of various pharmaceuticals, including inhibitors of Hepatitis C virus (HCV) NS3/4A protease, such as boceprevir (B1684563) and telaprevir (B1684684), and renin inhibitors.[8] The pyrrolidinone core is a common motif in many biologically active compounds.

Drug Development Workflow

The following diagram illustrates a generalized workflow for drug development where a chiral building block like this compound plays a pivotal role.

Caption: Generalized Drug Development Workflow Featuring this compound.

Involvement in Biological Pathways: The Case of Alzheimer's Disease

Pyroglutamic acid derivatives have been implicated in the pathology of neurodegenerative diseases such as Alzheimer's. Specifically, the formation of pyroglutamate-amyloid-β (AβpE3) is a critical step in the aggregation of amyloid plaques. While this compound is a synthetic building block, understanding the biological pathways involving the pyroglutamate moiety provides context for the design of potential therapeutics.

The following diagram illustrates the enzymatic pathway leading to the formation of neurotoxic AβpE3.

Caption: Formation Pathway of Pyroglutamate-Amyloid-β in Alzheimer's Disease.

Conclusion

This compound stands out as a pivotal chiral building block in modern organic synthesis and drug development. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by the Boc and ethyl ester protecting groups, allows for the efficient and stereocontrolled construction of complex molecular architectures. The detailed protocols and data presented in this guide underscore its importance for researchers and scientists in the pharmaceutical industry. As the demand for enantiomerically pure therapeutics continues to grow, the strategic application of this compound will undoubtedly continue to fuel innovation in the discovery of novel and effective medicines.

References

- 1. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

- 3. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]

- 4. Ethyl N-(tert-Butoxycarbonyl)-L-pyroglutamate | 144978-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 144978-12-1 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Boc-Pyr-Oet in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Boc-Pyr-Oet (tert-butyloxycarbonyl-pyroglutamic acid ethyl ester), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₉NO₅, is a protected derivative of pyroglutamic acid. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in peptide synthesis by preventing unwanted side reactions. Understanding its solubility is critical for its effective use in reaction media, purification processes like crystallization, and formulation development.

Solubility Profile of this compound

Currently, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents at various temperatures is not widely published. However, qualitative solubility information has been reported and is summarized in the table below.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Chloroform | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Water | Slightly Soluble |

This table will be updated as more quantitative data becomes available. The following experimental protocol is provided to enable researchers to determine precise solubility values.

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

This section details a standard operating procedure for determining the equilibrium (thermodynamic) solubility of this compound in an organic solvent of interest. The method is based on the widely accepted isothermal shake-flask procedure, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of interest (e.g., ethyl acetate, acetone, dichloromethane, acetonitrile, etc.)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for the analyte (e.g., C18)

-

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Sample Analysis by HPLC:

-

Accurately dilute the filtered saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion